molecular formula C11H15BrN2O2 B6610891 tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate CAS No. 2870646-17-4

tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate

Cat. No.: B6610891
CAS No.: 2870646-17-4
M. Wt: 287.15 g/mol
InChI Key: ZOYFNJNTLGZAFU-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(6-bromopyridin-2-yl)amino]acetate: is an organic compound that features a tert-butyl ester group and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate typically involves the reaction of 6-bromopyridine-2-amine with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: tert-Butyl 2-[(6-bromopyridin-2-yl)amino]acetate is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules and in the development of new materials.

Biology and Medicine: The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its structural features make it a candidate for studying interactions with biological targets.

Industry: In the industrial sector, the compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a useful intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate involves its interaction with specific molecular targets, depending on its application. For example, in coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds. The bromine atom in the pyridine ring plays a crucial role in these reactions by facilitating the formation of reactive intermediates .

Comparison with Similar Compounds

Comparison: tert-Butyl 2-[(6-bromopyridin-2-yl)amino]acetate is unique due to its specific substitution pattern on the pyridine ring and the presence of both a tert-butyl ester and an amino groupFor instance, the presence of the amino group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)7-13-9-6-4-5-8(12)14-9/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYFNJNTLGZAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1=NC(=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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